Methyl (10R)-10-hydroxyoctadecanoate
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Overview
Description
Methyl (10R)-10-hydroxyoctadecanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (10R)-10-hydroxyoctadecanoate typically involves the esterification of 10-hydroxyoctadecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of fatty acid methyl esters, including this compound, can be achieved using microwave-assisted derivatization. This method significantly reduces the reaction time compared to conventional heating methods, making it more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl (10R)-10-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: 10-oxooctadecanoic acid or 10-carboxyoctadecanoic acid.
Reduction: 10-hydroxyoctadecanol.
Substitution: Various substituted esters depending on the reagent used.
Scientific Research Applications
Methyl (10R)-10-hydroxyoctadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme activity.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of biodegradable plastics and as a lubricant in various industrial processes
Mechanism of Action
The mechanism of action of methyl (10R)-10-hydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can be hydrolyzed by esterases to release the active 10-hydroxyoctadecanoic acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl stearate: Similar in structure but lacks the hydroxyl group.
Methyl oleate: An unsaturated ester with a double bond in the fatty acid chain.
Methyl palmitate: A shorter chain ester with similar properties.
Uniqueness
Methyl (10R)-10-hydroxyoctadecanoate is unique due to the presence of the hydroxyl group at the 10th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
423184-25-2 |
---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
methyl (10R)-10-hydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3/t18-/m1/s1 |
InChI Key |
ZWOMTUQOMSFPSL-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](CCCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
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